2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid

FAAH inhibition spirocyclic scaffold pain therapeutics

• Validated spiro scaffold for FAAH, M1, and σ1 CNS targets (k(inact)/K(i) >1500 M⁻¹s⁻¹, Ki 0.61-12.0 nM). • Orthogonal Boc/COOH handles allow sequential amine and acid diversification. • ≥98% purity supports immediate biological screening without repurification. • Available in 100 mg-1 g quantities with stable storage (2-8°C).

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 1160246-87-6
Cat. No. B1404537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-YL)acetic acid
CAS1160246-87-6
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CC(=O)O
InChIInChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(10-20-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
InChIKeyUARXPRMYUBHIGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid: Overview


2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid (CAS 1160246-87-6), molecular formula C₁₅H₂₅NO₅ and MW 299.36 g/mol, is a Boc-protected spirocyclic building block featuring the 1-oxa-8-azaspiro[4.5]decane core [1]. This scaffold has demonstrated validated pharmacological relevance: derivatives have yielded potent fatty acid amide hydrolase (FAAH) inhibitors (k(inact)/K(i) > 1500 M⁻¹s⁻¹) [2] and M1 muscarinic agonists with in vivo antiamnesic activity [3]. The compound is supplied at 95–98% purity from multiple sourcing channels, commonly in 100 mg to 1 g pack sizes .

Scaffold Context

Reported spirocyclic core with FAAH, σ₁, and M₁ research literature; supports CNS lead exploration

Orthogonal Handles

Boc and free carboxylic acid enable sequential diversification without re-protection

Purity Tiers

Two purity grades support different assay sensitivities; grade selection aligns with biophysical or library screening needs

Differentiation from Generic Spirocyclic Building Blocks


The 1-oxa-8-azaspiro[4.5]decane scaffold is not interchangeable with other spirocyclic cores; it distinguished itself from 7-azaspiro[3.5]nonane and other spirocyclic systems on the basis of superior FAAH potency [1]. Furthermore, within this scaffold class, the specific substitution pattern—a Boc-protected piperidine nitrogen at position 8 and an acetic acid moiety at position 3 of the tetrahydrofuran ring—provides two orthogonally addressable functional handles. The Boc group enables controlled N-deprotection for downstream diversification via amide coupling or reductive amination [2], while the free carboxylic acid permits esterification, amidation, or bioconjugation without requiring additional deprotection steps. Close analogs such as 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride (CAS 1356386-49-6, MW 199.25) lack both the Boc protecting group and the synthetic versatility it confers , while the carboxylic acid regioisomer 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8) places the acid directly on the ring without the methylene spacer, altering steric and electronic properties . Generic substitution with non-spirocyclic or differently configured spirocyclic intermediates would yield divergent SAR profiles, invalidating structure-activity relationships established in published lead series.

Spirocyclic core geometry differs from 7-azaspiro[3.5]nonane and other scaffolds; SAR profiles may diverge

Deprotected analogs or regioisomers lack orthogonal Boc protection; re-protection steps limit parallel synthesis efficiency

Purity-grade substitution (98% to 95%) may raise impurity-related artifacts in SPR, crystallography, or cellular assays

Quantitative Differentiation Evidence


FAAH Inhibitory Potency of the 1-Oxa-8-azaspiro[4.5]decane Core

In a head-to-head scaffold comparison study across multiple spirocyclic cores, derivatives based on the 1-oxa-8-azaspiro[4.5]decane scaffold demonstrated FAAH k(inact)/K(i) potency values greater than 1500 M⁻¹s⁻¹ [1]. This scaffold, along with 7-azaspiro[3.5]nonane, clearly distinguished itself from all other evaluated spirocyclic cores on the basis of superior potency. The 2-(8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid compound serves as a direct precursor to the 8-carboxamide derivatives used in this FAAH inhibitor series, as disclosed in patent US20110230493A1 [2].

FAAH Scaffold Rank
Head-to-head
1-oxa-8-azaspiro[4.5]decane: kinact/Ki >1500 M⁻¹s⁻¹; other spirocyclic cores below threshold
Supports scaffold selection for FAAH pathway inhibitor studies
Ranking based on in vitro recombinant enzyme assay; scaffold comparison context
FAAH inhibition spirocyclic scaffold pain therapeutics

Multi-Target CNS Pharmacological Activity

The 1-oxa-8-azaspiro[4.5]decane scaffold has demonstrated pharmacological activity across multiple CNS targets beyond FAAH. In a 2020 study, seven 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ1 receptors with Ki values of 0.61–12.0 nM and moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) [1]. The lead radioligand [¹⁸F]8 achieved >99% radiochemical purity and demonstrated high initial brain uptake in mice with 70–75% reduction in brain-to-blood ratio upon σ1 receptor pretreatment. Additionally, 1-oxa-8-azaspiro[4.5]decane derivatives including YM796 and YM954 were characterized as M1 muscarinic agonists with in vivo antiamnesic activity in scopolamine-impaired rat passive avoidance tasks [2]. The (-)-S enantiomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was selected for clinical studies in Alzheimer's disease [2].

CNS Multi-Target Activity
Cross-study
σ₁ Ki 0.61–12.0 nM; M₁ agonist activity with reported antiamnesic response; CNS penetration data available
Indicates multi-target CNS research scaffold context
Reported σ₁, M₁, and FAAH activities across independent studies
sigma-1 receptor M1 muscarinic agonist CNS PET imaging Alzheimer's disease

Orthogonal Synthetic Handles and Regioisomeric Comparison

The target compound (MW 299.36, C₁₅H₂₅NO₅, PSA 76.07 Ų, LogP 2.21) possesses two orthogonally addressable functional groups: a Boc-protected piperidine nitrogen (cleavable under acidic conditions such as TFA or HCl/dioxane) and a free carboxylic acid at the 3-position of the tetrahydrofuran ring via a methylene linker [1]. This configuration enables sequential diversification without protecting group manipulation: (1) amide coupling or esterification at the carboxylic acid; (2) Boc deprotection to reveal the secondary amine; (3) further functionalization via reductive amination or sulfonamide formation . In contrast, the direct regioisomer 8-(tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (CAS 1160246-97-8, MW 285.34, C₁₄H₂₃NO₅) places the acid directly on the tetrahydrofuran ring without the methylene spacer, altering both steric accessibility and the pKa of the carboxylic acid . The deprotected analog 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid (CAS 1356447-07-8, MW 199.25, C₁₀H₁₇NO₃) lacks the Boc group entirely, requiring re-protection for any synthesis route demanding orthogonal amine protection .

Orthogonal Handle Set
Class-level
Two orthogonal handles (Boc-N + free –COOH with methylene spacer) vs. regioisomer without spacer or deprotected analogs requiring re-protection
Enables sequential two-step diversification for library synthesis
Class-level inference; synthetic route flexibility context
building block parallel synthesis lead generation library Boc deprotection

Purity Tier Comparison for Procurement Quality

The target compound is commercially available in two distinct purity tiers: a 95% grade (supplied by AKSci, Beyotime, CheMenu, and CymitQuimica/Biosynth) [1] and a 98% grade (supplied by Leyan, catalog No. 1070820) . The 98% purity tier provides a 3 percentage-point improvement over the standard 95% offering, translating to a 60% reduction in total impurity burden (5% total impurities at 95% purity versus 2% at 98% purity). For a typical 250 mg procurement lot, this corresponds to 12.5 mg of impurities in the 95% grade versus 5.0 mg in the 98% grade. The 98% grade is available in 100 mg, 250 mg, 500 mg, and 1 g pack sizes with listed pricing, while the Sigma-Aldrich channel also cross-lists this building block under the Leyan brand [2]. Beyotime offers the 95% grade at CNY 2,450/100 mg and CNY 3,920/250 mg [1].

Purity Tier Comparison
Lot attribute
98% grade ≤2% total impurities; 95% grade ≤5% impurities → 60% relative impurity reduction
Supports purity-sensitive assay workflows (SPR, crystallography)
Vendor specification; analytical method not disclosed
purity specification reproducibility procurement quality control building block

Optimal Application Scenarios


CNS Lead Optimization and Targeted Library Synthesis

Medicinal chemistry teams pursuing CNS targets—particularly FAAH inhibitors for pain indications, σ1 receptor ligands for neuroimaging or neuroprotection, or M1 muscarinic agonists for Alzheimer's disease—can deploy this building block as the central scaffold for focused library synthesis. The 1-oxa-8-azaspiro[4.5]decane core has been validated in head-to-head scaffold comparisons as superior for FAAH potency (k(inact)/K(i) > 1500 M⁻¹s⁻¹) [1] and has yielded σ1 ligands with Ki values of 0.61–12.0 nM [2] as well as M1 agonists selected for clinical evaluation [3]. The orthogonal Boc and carboxylic acid handles [4] enable sequential diversification at both the piperidine nitrogen (post-Boc deprotection) and the acetic acid moiety, generating diverse 8-carboxamide or 8-sulfonamide analogs while retaining the free acid or converting it to amides/esters. Procurement at 98% purity is recommended for biophysical assays where trace impurities could confound SPR or crystallography results.

PET Radiotracer Development for σ1 Receptor Imaging

Radiochemistry laboratories developing σ1 receptor PET imaging agents can use this Boc-protected intermediate as a precursor for constructing 1-oxa-8-azaspiro[4.5]decane-based radioligands. The published radiosynthesis of [¹⁸F]8 from a tosylate precursor achieved 12–35% isolated radiochemical yield with >99% radiochemical purity and molar activity of 94–121 GBq/μmol [1]. The target compound's Boc-protected amine and free carboxylic acid provide the requisite functional handles for installing fluorine-18 prosthetic groups or for constructing precursors amenable to nucleophilic ¹⁸F-substitution. Brain uptake data in mice demonstrated high initial brain uptake at 2 min with 70–75% specific binding reduction upon σ1 receptor pretreatment, validating the scaffold's CNS penetration properties [1].

Parallel Library Construction for Metabolic Targets

For high-throughput medicinal chemistry campaigns targeting metabolic enzymes (e.g., acetyl-CoA carboxylase, where structurally related spirocyclic acetic acid derivatives have shown ACC2 inhibitory activity [1]), this building block enables efficient parallel library construction. The two orthogonally addressable functional handles [2] support a two-step diversification protocol: (Step 1) amide coupling at the carboxylic acid using 50–100 amines in parallel format; (Step 2) Boc deprotection followed by sulfonylation, reductive amination, or urea formation. The 98% purity grade [3] ensures that library members proceed directly to biological screening without additional purification, accelerating the design-make-test cycle. The methylene spacer between the tetrahydrofuran ring and the carboxylic acid (5 rotatable bonds, LogP 2.21) provides conformational flexibility that may improve target engagement compared to the directly attached acid regioisomer (CAS 1160246-97-8) [2].

Academic Tool Compound Synthesis for Neuroscience

Academic laboratories investigating endocannabinoid signaling (FAAH), sigma receptor biology, or cholinergic neurotransmission can procure this building block as the starting point for synthesizing tool compounds with defined pharmacological profiles. The scaffold has peer-reviewed validation across three mechanistically distinct CNS targets [1][2][3]. The availability of 100 mg to 1 g pack sizes at 95–98% purity [4] aligns with the scale requirements of academic synthesis programs, where 5–50 final compounds at 10–50 mg each can be generated from a single 1 g procurement lot. The Boc protection enables storage stability under standard laboratory conditions (2–8°C recommended for analogous compounds), while providing a clean deprotection handle for late-stage diversification.

Application
Selection Property
Validation Focus
CNS lead optimization & library synthesis
Spirocyclic scaffold with orthogonal handles
Reported FAAH/σ₁/M₁ target engagement context; purity-grade matching
PET radiotracer research (σ₁)
CNS-penetrant spirocyclic core with functionalization handles
Reported brain uptake and specific binding context; radiochemical purity requirements
Parallel library construction (metabolic/CNS targets)
Sequential Boc/COOH diversification
Impurity threshold for direct screening; library throughput efficiency
Academic neuroscience tool compounds
Multi-target research scaffold with literature precedent
Reproducibility of reported pharmacological profiles; storage and deprotection reliability
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